(S)-(+)-4-Phenyl-2-butanol: A Comprehensive Technical Guide for Advanced Synthesis and Analysis
(S)-(+)-4-Phenyl-2-butanol: A Comprehensive Technical Guide for Advanced Synthesis and Analysis
This guide provides an in-depth technical overview of (S)-(+)-4-Phenyl-2-butanol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. Intended for researchers, scientists, and drug development professionals, this document elucidates the critical physicochemical properties, advanced stereoselective synthesis strategies, rigorous analytical characterization, and key applications of this versatile chiral alcohol.
Introduction: The Significance of (S)-(+)-4-Phenyl-2-butanol in Asymmetric Synthesis
Chirality is a fundamental principle in modern drug development, as the stereochemistry of a molecule dictates its pharmacological and toxicological profile.[1] Chiral alcohols, such as (S)-(+)-4-Phenyl-2-butanol, are indispensable precursors for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[2][3] Their utility stems from their ability to introduce a specific stereocenter, which can be elaborated upon to construct complex molecular architectures. (S)-(+)-4-Phenyl-2-butanol, with its defined stereochemistry at the C2 position, serves as a crucial intermediate in the synthesis of a variety of bioactive molecules.[4][5]
The strategic importance of this chiral alcohol lies in its dual functionality: the hydroxyl group provides a reactive handle for further chemical transformations, while the phenyl group offers a scaffold for modifications that can modulate a compound's biological activity. This guide will explore the nuances of working with this reagent, from its synthesis to its application, providing the reader with the necessary knowledge to effectively incorporate it into their research and development workflows.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of (S)-(+)-4-Phenyl-2-butanol is paramount for its effective use and characterization.
Core Identification and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 22148-86-3 | [6] |
| Molecular Formula | C₁₀H₁₄O | [7] |
| Molecular Weight | 150.22 g/mol | [6][7] |
| Appearance | Colorless clear oily liquid (est.) | [8] |
| Density | 0.976 g/mL at 25 °C (lit.) | [6] |
| Boiling Point | 206-207 °C (lit.) | [6] |
| Refractive Index (n20/D) | 1.5150 (lit.) | [6] |
| Optical Activity ([α]20/D) | +15.8°, c = 1% in chloroform | |
| Solubility | Soluble in alcohol and oils; almost insoluble in water. |
Note: The racemic form of 4-Phenyl-2-butanol has the CAS number 2344-70-9.[7][9][8] The (R)-enantiomer has the CAS number 39516-03-5.
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is essential for confirming the identity and purity of (S)-(+)-4-Phenyl-2-butanol.
| Technique | Key Features and Interpretation |
| ¹H NMR | The proton nuclear magnetic resonance spectrum provides a detailed map of the proton environment in the molecule. Expected signals include those for the aromatic protons of the phenyl group, the diastereotopic methylene protons of the ethyl bridge, the methine proton adjacent to the hydroxyl group, and the methyl protons. The splitting patterns and chemical shifts are crucial for structural confirmation. |
| ¹³C NMR | The carbon-13 nuclear magnetic resonance spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Distinct signals will be observed for the aromatic carbons, the aliphatic carbons of the butyl chain, and the carbon bearing the hydroxyl group. |
| Infrared (IR) Spectroscopy | The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the alcohol functional group. Strong absorptions corresponding to C-H stretching of the aromatic and aliphatic portions of the molecule, as well as C=C stretching of the phenyl ring, will also be present. |
| Mass Spectrometry (MS) | Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at m/z 150. Characteristic fragment ions can provide further structural information. |
Synthesis of (S)-(+)-4-Phenyl-2-butanol: A Focus on Stereoselectivity
The synthesis of enantiomerically pure (S)-(+)-4-Phenyl-2-butanol is a key challenge and a topic of significant research. Both chemical and biocatalytic methods have been developed to achieve high enantiomeric excess (ee).
Racemic Synthesis
The preparation of racemic 4-phenyl-2-butanol can be achieved through several conventional organic chemistry methods.[10] One common approach is the hydrogenation of benzylideneacetone in an alcohol solution under pressure, utilizing catalysts such as platinum oxide or palladium oxide.[11][10][12] Another method involves the reduction of benzylideneacetone with magnesium in methanol.[11][10][12]
A Grignard reaction provides an alternative route, where benzylmagnesium chloride is reacted with propylene oxide, followed by acidic workup.
Enantioselective Synthesis: The Biocatalytic Approach
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral molecules, offering high enantioselectivity under mild reaction conditions.[1][4][5] A highly effective method for producing (S)-(+)-4-Phenyl-2-butanol is the asymmetric bioreduction of 4-phenyl-2-butanone.
Caption: Workflow for the biocatalytic synthesis of (S)-(+)-4-Phenyl-2-butanol.
This protocol is a representative example and may require optimization based on the specific microbial strain and laboratory conditions.
-
Biocatalyst Preparation:
-
Cultivate a suitable microorganism, such as Lactobacillus paracasei, in an appropriate growth medium until the optimal cell density is reached.
-
Harvest the cells by centrifugation and wash them with a buffer solution (e.g., phosphate buffer, pH 7) to remove residual medium components.
-
-
Asymmetric Reduction:
-
In a reaction vessel, suspend the whole-cell biocatalyst in a buffer solution.
-
Add the substrate, 4-phenyl-2-butanone, to the cell suspension. The substrate concentration should be optimized to avoid inhibition of the enzyme.
-
Maintain the reaction at a controlled temperature (e.g., 29 °C) and agitation speed (e.g., 189 rpm) for a specified duration (e.g., 66 hours) to ensure efficient conversion.[13]
-
-
Work-up and Purification:
-
After the reaction is complete, separate the cells from the reaction mixture by centrifugation.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure (S)-(+)-4-Phenyl-2-butanol.
-
The rationale behind using a whole-cell biocatalyst is the presence of intracellular dehydrogenases that can stereoselectively reduce the ketone. This method often provides high enantiomeric excess (>99%) and excellent yields.[13]
Analytical Characterization: Ensuring Enantiomeric Purity
The determination of enantiomeric excess (ee) is a critical quality control step in the synthesis of chiral compounds. For (S)-(+)-4-Phenyl-2-butanol, chiral gas-liquid chromatography (GLC) and chiral high-performance liquid chromatography (HPLC) are the methods of choice.
Chiral Gas-Liquid Chromatography (GLC)
Chiral GLC is a robust technique for separating and quantifying enantiomers. The separation is achieved on a capillary column coated with a chiral stationary phase (CSP).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
-
Injection: Inject the sample into the gas chromatograph.
-
Separation: The enantiomers are separated on the chiral column based on their differential interactions with the CSP.
-
Detection: A flame ionization detector (FID) is typically used for detection.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is another powerful technique for enantiomeric separation. Polysaccharide-based chiral stationary phases are often effective for separating chiral alcohols.[14]
Caption: Decision-making workflow for chiral HPLC method development.
Since 4-phenyl-2-butanol lacks a strong chromophore for UV detection, derivatization with a UV-active agent or the use of alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD) may be necessary.[14]
Applications in Drug Development and Asymmetric Synthesis
(S)-(+)-4-Phenyl-2-butanol is a valuable chiral synthon with broad applications in the pharmaceutical industry.
-
Precursor to Chiral Amines: It can be converted into the corresponding (S)-4-phenyl-2-butylamine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[4][5] Chiral amines are prevalent structural motifs in many drugs.
-
Asymmetric Synthesis: The hydroxyl group can be used to direct stereoselective reactions, making it a useful chiral auxiliary.
-
Building Block for Complex Molecules: It serves as a starting material for the synthesis of more complex chiral molecules, where the stereocenter is retained throughout the synthetic sequence.
The use of enantiomerically pure starting materials like (S)-(+)-4-Phenyl-2-butanol is a cornerstone of modern asymmetric synthesis, enabling the efficient and selective production of single-enantiomer drugs.[15][16]
Conclusion
(S)-(+)-4-Phenyl-2-butanol is a chiral alcohol of significant importance in the field of asymmetric synthesis and drug development. This guide has provided a comprehensive overview of its properties, stereoselective synthesis, and analytical characterization. The emphasis on biocatalytic methods highlights the trend towards more sustainable and efficient manufacturing processes for chiral compounds. A thorough understanding of the principles and protocols outlined herein will empower researchers to effectively utilize this valuable chiral building block in their synthetic endeavors.
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